2-Iodopyridine
Overview
Description
2-Iodopyridine is a halogenated pyridine derivative with the chemical formula C5H4IN. It is characterized by the presence of an iodine atom attached to the second carbon of the pyridine ring. This compound is widely used in organic synthesis due to its reactivity and ability to participate in various chemical transformations .
Mechanism of Action
Target of Action
2-Iodopyridine is a halopyridine and is frequently used as a reagent in the production of human NAD±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitors . This suggests that the primary target of this compound could be the enzyme 15-hydroxyprostaglandin dehydrogenase.
Mode of Action
Given its use in the production of 15-hydroxyprostaglandin dehydrogenase inhibitors, it can be inferred that it may interact with this enzyme, potentially inhibiting its function .
Biochemical Pathways
Considering its role in the production of 15-hydroxyprostaglandin dehydrogenase inhibitors , it might be involved in the prostaglandin biosynthesis pathway, as 15-hydroxyprostaglandin dehydrogenase is a key enzyme in this pathway.
Result of Action
Given its use in the production of 15-hydroxyprostaglandin dehydrogenase inhibitors , it can be inferred that it may have an impact on the levels of prostaglandins in the body, which are involved in inflammation and pain responses.
Action Environment
Like many chemical compounds, factors such as temperature, ph, and the presence of other compounds could potentially influence its action .
Biochemical Analysis
Biochemical Properties
2-Iodopyridine plays a role in biochemical reactions, particularly in the preparation of human NAD±dependent 15-hydroxyprostaglandin dehydrogenase inhibitors
Cellular Effects
Given its role in the preparation of human NAD±dependent 15-hydroxyprostaglandin dehydrogenase inhibitors , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to be involved in the preparation of human NAD±dependent 15-hydroxyprostaglandin dehydrogenase inhibitors , suggesting it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodopyridine can be synthesized through several methods. One common approach involves the iodination of pyridine at the second carbon position. This can be achieved using iodotrimethylsilane as a catalyst, with either 2-chloropyridine or 2-bromopyridine as starting materials . The reaction typically occurs under mild conditions, making it a convenient method for laboratory synthesis.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale iodination processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Iodopyridine undergoes a variety of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It participates in cross-coupling reactions such as Suzuki, Stille, and Negishi couplings, forming carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation and Reduction: While less common, this compound can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide are often used.
Cross-Coupling: Palladium or nickel catalysts are commonly employed in the presence of ligands and bases.
Major Products: The products formed from these reactions vary widely, depending on the reagents and conditions used. For example, cross-coupling reactions typically yield biaryl compounds or other complex organic molecules .
Scientific Research Applications
2-Iodopyridine has numerous applications in scientific research:
Comparison with Similar Compounds
3-Iodopyridine: Similar to 2-iodopyridine but with the iodine atom attached to the third carbon.
4-Iodopyridine: The iodine atom is attached to the fourth carbon.
Uniqueness of this compound: this compound is unique due to its specific reactivity and the position of the iodine atom, which influences its chemical behavior and applications. Its ability to undergo a wide range of reactions makes it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
2-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4IN/c6-5-3-1-2-4-7-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZWSTFVHJPCEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60903821 | |
Record name | NoName_4580 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60903821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5029-67-4 | |
Record name | 2-Iodopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5029-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5029-67-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5075 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.